molecular formula C19H18O3S B14251162 2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- CAS No. 252880-58-3

2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)-

Cat. No.: B14251162
CAS No.: 252880-58-3
M. Wt: 326.4 g/mol
InChI Key: JKUKKUKNJIRNAH-UHFFFAOYSA-N
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Description

2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- is a complex organic compound with the molecular formula C19H18O3S. This compound is characterized by the presence of a naphthalene ring sulfonylated at the 9th position and a nonadiyn-1-ol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-naphthol followed by the coupling with a nonadiyn-1-ol derivative. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler alcohol derivatives .

Scientific Research Applications

2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- exerts its effects involves its interaction with specific molecular targets. The naphthalene sulfonyl group can interact with enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Nonadiyn-1-ol, 9-(2-naphthalenylsulfonyl)- is unique due to its combination of a naphthalene sulfonyl group and a nonadiyn-1-ol chain. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

252880-58-3

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

9-naphthalen-2-ylsulfonylnona-2,7-diyn-1-ol

InChI

InChI=1S/C19H18O3S/c20-14-8-4-2-1-3-5-9-15-23(21,22)19-13-12-17-10-6-7-11-18(17)16-19/h6-7,10-13,16,20H,1-3,14-15H2

InChI Key

JKUKKUKNJIRNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC#CCCCC#CCO

Origin of Product

United States

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